Cytotoxic Potency of Ascleposide E vs. In-Class Cardenolides in NCI-H460 Lung Cancer Cells
Ascleposide E demonstrates potent and selective cytotoxicity against the NCI-H460 non-small cell lung cancer cell line, with a reported IC₅₀ value of 0.62 ± 0.06 μM [1]. This potency is comparable to that of strophanthojavoside, a structurally related cardenolide from the same study, which showed similar sub-micromolar activity. In contrast, the non-cardenolide triterpene 3α,27-di-O-trans-caffeoylbetulinic acid from the same plant source exhibited only weak and non-selective cytotoxicity [1], underscoring the cardenolide-specific nature of the potent activity.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.62 ± 0.06 μM |
| Comparator Or Baseline | Strophanthojavoside: similar sub-micromolar activity; 3α,27-Di-O-trans-caffeoylbetulinic acid: weak, non-selective cytotoxicity |
| Quantified Difference | Ascleposide E is >100-fold more potent than the non-cardenolide comparator |
| Conditions | NCI-H460 non-small cell lung cancer cell line; Sulforhodamine B (SRB) assay |
Why This Matters
This data confirms that the potent cytotoxicity of Ascleposide E is a function of its cardenolide structure, distinguishing it from non-cardenolide compounds isolated from the same source and guiding its selection for oncology-focused research.
- [1] Chang HS, Lin CH, Hsiao PY, Peng HT, Lee SJ, Cheng MJ, et al. Bioactive composition of Reevesia formosana root and stem with cytotoxic activity potential. RSC Advances. 2017;7:27040-27047. View Source
